molecular formula C16H26N2 B12113151 3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 725212-67-9

3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-

Cat. No.: B12113151
CAS No.: 725212-67-9
M. Wt: 246.39 g/mol
InChI Key: GVJAUJPVPKYWOK-UHFFFAOYSA-N
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Description

3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring attached to a methanamine group, which is further substituted with a 4-(1-methylethyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- typically involves the reaction of piperidine with formaldehyde and a substituted benzylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: The major products include the corresponding carboxylic acids or ketones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in the development of drugs for neurological disorders.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinemethanamine
  • N-(1-Methylethyl)-3-piperidinemethanamine
  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and activities are required.

Properties

CAS No.

725212-67-9

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

[1-[(4-propan-2-ylphenyl)methyl]piperidin-3-yl]methanamine

InChI

InChI=1S/C16H26N2/c1-13(2)16-7-5-14(6-8-16)11-18-9-3-4-15(10-17)12-18/h5-8,13,15H,3-4,9-12,17H2,1-2H3

InChI Key

GVJAUJPVPKYWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2)CN

Origin of Product

United States

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